![molecular formula C25H27ClN2 B223301 (S)-Meclizine CAS No. 189298-47-3](/img/structure/B223301.png)
(S)-Meclizine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Meclizine is a useful research compound. Its molecular formula is C25H27ClN2 and its molecular weight is 390.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Motion Sickness and Vertigo
(S)-Meclizine is widely used for the prevention and treatment of motion sickness, characterized by symptoms such as dizziness, nausea, and vomiting. It acts as a central anticholinergic agent that inhibits signals in the vomiting center of the brain, thereby alleviating symptoms associated with vestibular disorders.
Key Findings:
- Efficacy : Studies indicate that this compound effectively suppresses vertigo and nausea related to Meniere's disease and benign paroxysmal positional vertigo (BPPV) .
- Dosage : Typical dosages range from 25 mg to 50 mg for adults, administered in tablet form prior to travel or exposure to motion .
Neuroprotective Properties
Recent research has identified this compound as a potential neuroprotective agent. It shows promise in protecting against neurodegenerative conditions and acute events such as myocardial infarction and stroke.
Case Study Example:
- A study demonstrated that this compound could protect against heart attacks and strokes in animal models, indicating its potential use in preemptive therapies for patients at high risk .
Treatment of Achondroplasia
Recent investigations have explored the use of this compound in treating achondroplasia, a genetic disorder characterized by bone growth deficiencies.
Research Insights:
- In animal models, this compound has shown the ability to inhibit FGFR3 signaling, promoting bone growth . A phase 1 clinical trial indicated safety and tolerability in children with achondroplasia, warranting further studies to confirm efficacy .
Metabolic Effects
This compound has been found to influence mitochondrial respiration by inhibiting specific metabolic pathways.
Significant Findings:
- Research indicates that it directly inhibits CTP:phosphoethanolamine cytidylyltransferase (PCYT2), affecting phosphatidylethanolamine biosynthesis and mitochondrial function . This discovery opens avenues for exploring its role in metabolic disorders.
Safety Profile
This compound is generally well tolerated with minimal adverse effects reported. Common side effects include drowsiness and dry mouth; however, these are typically mild compared to other antihistamines.
Data Summary Table
属性
CAS 编号 |
189298-47-3 |
---|---|
分子式 |
C25H27ClN2 |
分子量 |
390.9 g/mol |
IUPAC 名称 |
1-[(S)-(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C25H27ClN2/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3/t25-/m0/s1 |
InChI 键 |
OCJYIGYOJCODJL-VWLOTQADSA-N |
SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
手性 SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)[C@@H](C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
规范 SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。